molecular formula C5H7NO4 B053917 cis-Azetidine-2,4-dicarboxylic acid CAS No. 121050-04-2

cis-Azetidine-2,4-dicarboxylic acid

Cat. No. B053917
CAS RN: 121050-04-2
M. Wt: 145.11 g/mol
InChI Key: JMVIGOFRIJJUAW-WSOKHJQSSA-N
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Description

Cis-Azetidine-2,4-dicarboxylic acid is a chemical compound with the molecular formula C5H7NO4 . It is also known by other names such as (2S,4R)-azetidine-2,4-dicarboxylic acid and (2R,4S)-azetidine-2,4-dicarboxylic acid .


Molecular Structure Analysis

The molecular weight of cis-Azetidine-2,4-dicarboxylic acid is 145.11 g/mol . The InChI string representation of its structure is InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+ . The compound has a topological polar surface area of 86.6 Ų .


Chemical Reactions Analysis

The specific chemical reactions involving cis-Azetidine-2,4-dicarboxylic acid are not detailed in the search results . More comprehensive information might be found in specialized chemical databases or scientific literature.


Physical And Chemical Properties Analysis

Cis-Azetidine-2,4-dicarboxylic acid has several computed properties. It has a molecular weight of 145.11 g/mol, an XLogP3-AA of -3.1, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 145.03750770 g/mol, and it has a topological polar surface area of 86.6 Ų .

Scientific Research Applications

  • Synthesis and Bioactivity of Glutamate Analogues : cis-Azetidine-2,4-dicarboxylic acid was synthesized and found to be a potent agent in potentiating glutamate, aspartate, or NMDA stimulated calcium uptake at the NMDA receptor. It behaves as a glutamate-like agonist at higher concentrations and as a positive modulator at concentrations below 50 μM (Kozikowski et al., 1990).

  • Stereocontrolled Synthesis and Pharmacological Evaluation : This study synthesized four stereoisomers of azetidine-2,3-dicarboxylic acid and characterized them in binding assays at native NMDA receptors. L-trans-ADC displayed the highest affinity, followed by the D-cis-ADC stereoisomer (Sivaprakasam et al., 2009).

  • Profiling at Human Metabotropic Glutamate Receptors : Two enantiomers of trans-azetidine-2,4-dicarboxylic acid were tested for activity at various human metabotropic glutamate receptors. (2S,4S)-ADA was found to be a weak human mGlu2 receptor agonist (Knöpfel et al., 1995).

  • Asymmetric Synthesis from Metal Carbene Chemistry : Chiral cis-2,4-disubstituted azetidin-3-ones were prepared from N-protected amino acids using a highly stereoselective copper carbenoid N–H insertion reaction (Burtoloso & Correia, 2005).

  • Ion Uptake and Release in Barley Roots : Azetidine 2-carboxylic acid was used as an analog of proline to investigate the relationship between protein synthesis and ion transport, revealing its effect on ion uptake and release (Pitman et al., 1977).

  • Uptake and Incorporation in Arabidopsis thaliana and Escherichia coli : Azetidine-2-carboxylic acid was used to study proline metabolism and protein conformation, showing its biological activity in both plant and bacterial systems (Verbruggen et al., 1992).

  • Role in Long-term Potentiation in the Dentate Gyrus : trans-Azetidine-2,4-dicarboxylic acid, a putative selective agonist of group 1 metabotropic glutamate receptors, was shown to facilitate long-term potentiation in vivo (Manahan‐Vaughan & Reymann, 1996).

  • Activation of Phospholipases by Metabotropic Glutamate Receptor Agonist : trans-Azetidine-2,4-dicarboxylic acid activated phosphoinositide and phosphatidylcholine hydrolysis at class I mGluR receptors in hippocampal slices (Klein et al., 1997).

Safety and Hazards

The safety and hazards associated with cis-Azetidine-2,4-dicarboxylic acid are not detailed in the search results . More comprehensive information might be found in material safety data sheets or other safety databases.

properties

IUPAC Name

(2S,4R)-azetidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVIGOFRIJJUAW-WSOKHJQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Azetidine-2,4-dicarboxylic acid

CAS RN

121050-04-2
Record name cis-Azetidine-2,4-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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